Chromane-3-carbohydrazide
Overview
Description
Chromane-3-carbohydrazide is a derivative of chromane, a heterocyclic compound widely distributed in nature. Chromane derivatives are known for their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties
Mechanism of Action
Target of Action
Chromane-3-carbohydrazide is a derivative of chromone, a heterocyclic compound that has been recognized as a privileged structure for new drug invention and development Chromone derivatives have been known to interact with different types of receptors .
Mode of Action
It’s worth noting that the type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities .
Biochemical Pathways
This compound, as a chromone derivative, may affect various biochemical pathways. Chromone derivatives have been discussed as anticancer, anti-diabetic, antimicrobial, anti-inflammatory, antioxidant, and anti-Alzheimer agents
Pharmacokinetics
A study on pyrazine-chromene-3-carbohydrazide conjugates, which are similar compounds, indicated that most of the compounds satisfied all rules of drug-likeness according to in silico admet prediction .
Result of Action
Chromone derivatives have shown promising anticancer and antiviral potential , suggesting that this compound may have similar effects.
Action Environment
A study on a similar compound, a chromene carbohydrazide- schiff base, showed selective turn-off emission recognition of in3+ ions in dmso: h2o (7:3, ph=74) , suggesting that the action of this compound may also be influenced by environmental factors such as pH and solvent composition.
Biochemical Analysis
Biochemical Properties
Chromane-3-carbohydrazide plays a significant role in biochemical reactions, particularly as a ligand in metal ion detection. It forms complexes with metal ions, which can be used in chemosensing applications. For instance, this compound has been shown to interact with indium ions (In3+), forming a 1:2 stoichiometry complex . This interaction is characterized by chelation-caused fluorescence quenching (CHEQ), which reduces the emission intensity of the compound. The binding mechanism involves coordination with the metal ion, which can be investigated using techniques such as NMR titration and DFT/TD-DFT studies .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to exhibit significant inhibitory effects on the production of reactive oxygen species (ROS) and the secretion of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) . These effects suggest that this compound may play a role in modulating oxidative stress and inflammation within cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. For example, this compound can act as a chemosensor for metal ions, where it binds to the metal ion and induces a change in fluorescence properties . Additionally, this compound may interact with enzymes involved in oxidative stress pathways, thereby modulating their activity and influencing cellular responses to oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability in various solvent systems has been investigated, with findings indicating that it remains stable under specific conditions . Long-term studies have shown that this compound can maintain its activity and function over extended periods, making it a reliable compound for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, this compound may exhibit toxic or adverse effects, including potential damage to organs such as the liver and kidneys . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in oxidative stress and inflammation pathways . These interactions can lead to changes in the overall metabolic profile of cells, highlighting the importance of this compound in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The transport and distribution of this compound are essential for its biochemical activity and function, as they determine the compound’s availability to interact with target biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chromane-3-carbohydrazide typically involves the reaction of chromane-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Chromane-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the chromane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted chromane derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Chromane-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is employed in the development of chemosensors for detecting metal ions such as indium.
Comparison with Similar Compounds
Chromane-3-carbohydrazide can be compared with other similar compounds such as:
Chromene-3-carbohydrazide: Similar in structure but differs in its specific functional groups and biological activities.
Pyrazine-chromene-3-carbohydrazide: Known for its dual-acting properties against certain viral enzymes.
Uniqueness: this compound stands out due to its versatile reactivity and broad spectrum of applications in various scientific fields. Its ability to form stable complexes with metal ions and its potential as a therapeutic agent make it a compound of significant interest .
Properties
IUPAC Name |
3,4-dihydro-2H-chromene-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-12-10(13)8-5-7-3-1-2-4-9(7)14-6-8/h1-4,8H,5-6,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZHHAIRMIQRBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401205314 | |
Record name | 3,4-Dihydro-2H-1-benzopyran-3-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401205314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1097790-45-8 | |
Record name | 3,4-Dihydro-2H-1-benzopyran-3-carboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1097790-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-2H-1-benzopyran-3-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401205314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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